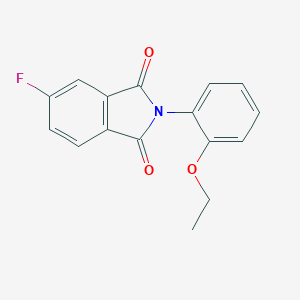![molecular formula C17H23NO5S B258750 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid, also known as ECTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. ECTA belongs to the class of cyclic peptides and has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid is not fully understood. However, it is believed to work by binding to specific receptors in the body and modulating their activity. 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid has been found to bind to the CXCR4 receptor, which is involved in the regulation of the immune system and the growth of cancer cells. By binding to this receptor, 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid may inhibit the growth of cancer cells and reduce inflammation in the body.
Biochemical and physiological effects:
5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to modulate the immune system, reduce inflammation, and inhibit the growth of cancer cells. 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid has also been found to have anti-viral properties and may be useful in the treatment of HIV and other viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid has several advantages for lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid has been found to have a range of biological activities, which makes it a versatile compound for scientific research. However, the synthesis of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid is a complex process that requires expertise in organic chemistry. This may limit its use in some labs.
Direcciones Futuras
There are several future directions for 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid research. One potential area of research is the development of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid-based drugs for the treatment of cancer, HIV, and other viral infections. Another area of research is the study of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid's mechanism of action and its interaction with specific receptors in the body. Additionally, 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid may be useful in the development of new drugs for the treatment of inflammatory diseases and autoimmune disorders. Further research is needed to fully understand the potential applications of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid in drug development.
In conclusion, 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its unique chemical structure, anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs. The synthesis of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid is a complex process that requires expertise in organic chemistry. However, 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid has several advantages for lab experiments, including its range of biological activities. There are several future directions for 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid research, including the development of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid-based drugs and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid involves the reaction of 2-amino-3-carboxy-4,5,6,7-tetrahydrothiophene with ethyl chloroformate and N-protected amino acid in the presence of a coupling agent. This reaction produces a cyclic peptide that is further deprotected to obtain the final product. The synthesis of 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid has shown promising results in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. 5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid has been studied for its potential use in the treatment of cancer, HIV, and other viral infections. It has also been studied for its ability to modulate the immune system and reduce inflammation in the body.
Propiedades
Nombre del producto |
5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid |
|---|---|
Fórmula molecular |
C17H23NO5S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
5-[(3-ethoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23NO5S/c1-2-23-17(22)15-11-7-4-3-5-8-12(11)24-16(15)18-13(19)9-6-10-14(20)21/h2-10H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
SAKSIBBWJKPBGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)O |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)

![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)


![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
